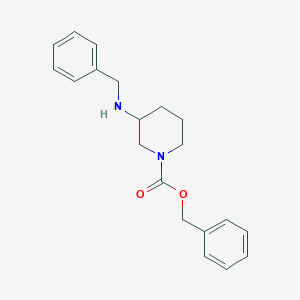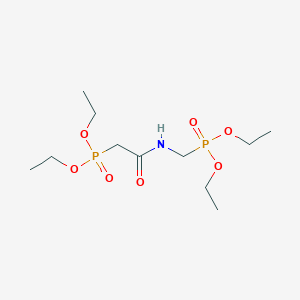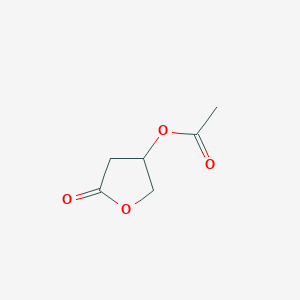
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA, also known as N-Succinyl-DL-alanyl-DL-alanyl-DL-prolyl-DL-alanine p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to detect the activity of specific proteases, such as prolyl endopeptidase. This compound is particularly valuable in research settings due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be measured spectrophotometrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by specific proteases, resulting in the cleavage of the peptide bond and release of p-nitroaniline.
Common Reagents and Conditions
The enzymatic hydrolysis of this compound typically requires the presence of a protease such as prolyl endopeptidase. The reaction is carried out in a buffered solution, often at a pH that is optimal for the enzyme’s activity. Common buffers include phosphate-buffered saline (PBS) and HEPES buffer.
Major Products Formed
The primary product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified using spectrophotometry.
Scientific Research Applications
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate for detecting and quantifying the activity of proteases, particularly prolyl endopeptidase.
Molecular Biology: The compound is used in enzyme kinetics studies to understand the catalytic mechanisms of proteases.
Medicine: Research involving this compound contributes to the development of diagnostic assays for diseases related to protease activity.
Industry: The compound is utilized in quality control processes to ensure the activity and stability of protease enzymes used in industrial applications.
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA involves its recognition and cleavage by specific proteases. The protease binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a quantitative measure of protease activity.
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin activity.
Suc-Ala-Ala-Pro-Leu-pNA: Used for measuring the activity of elastase and other proteases.
Suc-Ala-Ala-Val-Ala-pNA: A substrate for various proteases, including trypsin and chymotrypsin.
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is unique due to its specific recognition by prolyl endopeptidase. This specificity makes it an ideal substrate for studying the activity and inhibition of this particular enzyme, which is not as effectively achieved with other similar compounds.
Properties
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHAQUESIKHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)








![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)


![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)
